Ethyl 3-(3,4-dimethoxyphenyl)acrylate
Overview
Description
Ethyl 3-(3,4-dimethoxyphenyl)acrylate is a chemical compound with the molecular formula C13H16O4 . It is an ester derived from acrylic acid and is commonly used in the production of polymers, adhesives, and coatings .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(3,4-dimethoxyphenyl)acrylate is represented by the formula C13H16O4 . The molecular weight of this compound is 236.2637 .Physical And Chemical Properties Analysis
Ethyl 3-(3,4-dimethoxyphenyl)acrylate has a molecular weight of 236.26 . Other physical and chemical properties such as density, boiling point, and flash point are also available .Scientific Research Applications
Polymer Synthesis and Modification
Polymeric Protecting Groups : Ethyl 3-(3,4-dimethoxyphenyl)acrylate can be used in the synthesis of novel polymeric amino protecting groups. This has been demonstrated through the copolymerization with methyl acrylate, which shows promising results for developing new polymeric protecting groups with potential applications in peptide synthesis and other areas (Gormanns & Ritter, 1994).
Homopolymer and Copolymer Synthesis : Research into the synthesis and characterization of homopolymers and copolymers involving variants of ethyl acrylate, such as 3,5-dimethylphenyl acrylate, has been conducted. These studies focus on free radical polymerization and the resulting materials' properties, which could have applications in coatings, adhesives, and other polymer-based products (Vijayanand et al., 2002).
Chemical Reactions and Catalysis
Hydrocarbonylation and Dimerization Reactions : Ethyl acrylate derivatives are used in hydrocarbonylation and dimerization reactions. These processes are important in industrial chemistry for the synthesis of various compounds, including intermediates for pharmaceuticals and agrochemicals (Murata & Matsuda, 1982).
Copolymerization with Ethylene : The copolymerization of ethylene and alkyl acrylates, including ethyl acrylate, using nickel catalysts, has been researched. This work is vital for producing high molecular weight, linear copolymers with potential applications in the plastics industry (Xin et al., 2017).
Environmental and Health Implications
Reaction with Glutathione and Protein : Ethyl acrylate and its derivatives show reactivity with glutathione and proteins, which has implications for understanding their metabolism and detoxification in biological systems. This research is important for evaluating the safety and environmental impact of these compounds (Potter & Tran, 1992).
Photopolymerization and Initiators : Studies on novel photoinitiators for free radical polymerization, such as benzophenone-di-1,3-dioxane, have involved ethyl acrylate derivatives. This research is significant for developing more efficient photopolymerization processes in the coatings and printing industries (Kemin et al., 2011).
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5-9H,4H2,1-3H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFLQJBENWTBOL-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,4-dimethoxyphenyl)acrylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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